

# BMS-604992 dihydrochloride CAS number

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## Compound of Interest

Compound Name: BMS-604992 dihydrochloride

Cat. No.: B12425918

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An In-depth Technical Guide to BMS-599626 (AC480), a Pan-HER Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It demonstrates high affinity for HER1 (EGFR) and HER2 (ErbB2), and to a lesser extent, HER4.[1][2] The dihydrochloride salt of BMS-599626 has the CAS Number 1781932-33-9.[3][4][5] While the name **BMS-604992 dihydrochloride** is also associated with this compound, with a distinct CAS number of 1469750-46-6 appearing in one source, the majority of published technical data refers to BMS-599626 or AC480.[6] This document provides a comprehensive overview of the technical details of BMS-599626, including its mechanism of action, quantitative data, and detailed experimental protocols.

## Mechanism of Action

BMS-599626 functions as a pan-HER kinase inhibitor, with distinct mechanisms for its primary targets. It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] By binding to the kinase domain of these receptors, BMS-599626 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][7] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[8] This dual inhibition is crucial in tumors where the co-expression and heterodimerization of these receptors are significant drivers of growth.[8] Furthermore, at non-toxic concentrations, BMS-599626 has been shown to

inhibit the efflux activity of the ABCG2 transporter, a protein associated with multidrug resistance. This suggests a potential role for BMS-599626 in overcoming chemotherapy resistance in cancer cells overexpressing ABCG2.[9]

## Data Presentation

### Biochemical Activity

Target	IC50 (nM)	Ki (nM)	Inhibition Mechanism
HER1 (EGFR)	20 - 22	2	ATP-competitive
HER2 (ErbB2)	30 - 32	5	ATP-noncompetitive
HER4 (ErbB4)	190	Not Reported	Not Reported

Data compiled from multiple sources.[1][2][3]

### Cellular Activity: Antiproliferative Effects

Cell Line	Cancer Type	IC50 (μM)	Key HER Expression
Sal2	Murine Salivary Gland	0.24	HER2
BT474	Human Breast	0.31	HER2 amplified
N87	Human Gastric	0.45	HER2 amplified
KPL-4	Human Breast	0.38	HER2 amplified
HCC202	Human Breast	0.94	Not Specified
HCC1954	Human Breast	0.34	HER2 amplified
HCC1419	Human Breast	0.75	Not Specified
AU565	Human Breast	0.63	HER2 amplified
ZR-75-30	Human Breast	0.51	Not Specified
MDA-MB-175	Human Breast	0.84	Not Specified
GEO	Human Colon	0.90	HER1 overexpressing
PC9	Human Lung	0.34	EGFR mutant

This table summarizes the antiproliferative activity of BMS-599626 in various tumor cell lines.[\[1\]](#)

## Experimental Protocols

### HER Kinase Assay (Biochemical)

This protocol is designed to determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Materials:

- Recombinant HER1, HER2, or HER4 enzymes (expressed in Sf9 insect cells as GST-fusion proteins).[\[1\]](#)
- Substrate: Poly(Glu/Tyr) (4:1).[\[1\]](#)

- [ $\gamma$ - $^{33}\text{P}$ ]ATP.[1]
- Assay Buffer: 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), 10 mM  $\text{MnCl}_2$ . [1]
- Stop Buffer: 2.5 mg/mL BSA and 0.3 M EDTA. [1]
- 96-well plates.
- GF/C Unifilter plates.
- Scintillation counter.

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, 10 ng of the GST-HER fusion protein (or 150 ng of partially purified HER2), and 1.5  $\mu\text{M}$  poly(Glu/Tyr). [1]
- Add varying concentrations of BMS-599626 (dissolved in DMSO, final concentration  $\leq 1\%$ ) to the reaction mixture in the 96-well plates. [1]
- Initiate the kinase reaction by adding 1  $\mu\text{M}$  ATP and 0.15  $\mu\text{Ci}$  [ $\gamma$ - $^{33}\text{P}$ ]ATP. [1]
- Incubate the plate at 27°C for 1 hour. [1]
- Terminate the reaction by adding 10  $\mu\text{L}$  of stop buffer. [1]
- Add 108  $\mu\text{L}$  of a mixture of 3.5 mM ATP and 5% trichloroacetic acid to precipitate the proteins. [1]
- Transfer the reaction mixture to a GF/C Unifilter plate and wash to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP using a Filtermate harvester. [1]
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell Proliferation Assay (MTT Assay)

This assay measures the effect of BMS-599626 on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., BT474, GEO).
- Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[\[1\]](#)
- BMS-599626.
- 96-well plates.
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
- Solubilization solution (e.g., DMSO).
- Microplate reader.

Procedure:

- Plate cells at a density of 1,000 cells per well in 96-well plates and culture for 24 hours.[\[1\]](#)
- Treat the cells with a serial dilution of BMS-599626. Ensure the final DMSO concentration is  $\leq 1\%$ .[\[1\]](#)
- Incubate the cells for an additional 72 hours.[\[1\]](#)
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the IC<sub>50</sub> values, representing the concentration of BMS-599626 that inhibits cell growth by 50%.

## Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of BMS-599626 on the phosphorylation status of HER receptors and downstream signaling proteins.

### Materials:

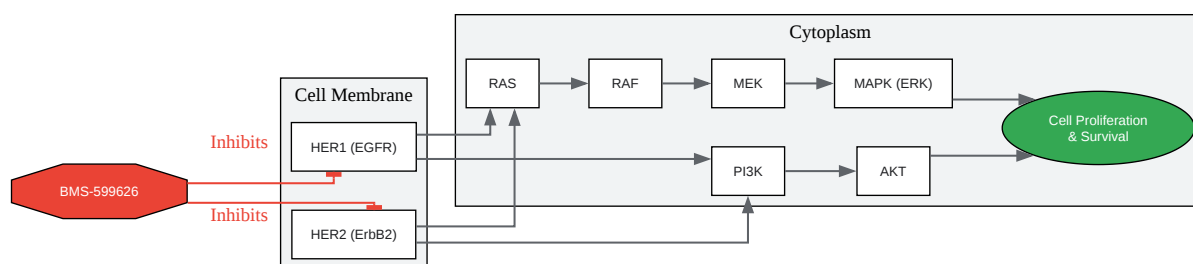
- Cancer cell lines (e.g., Sal2, N87).
- BMS-599626.
- Lysis buffer.
- Primary antibodies against p-HER1, p-HER2, p-MAPK, p-AKT, total HER1, total HER2, total MAPK, and total AKT.
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

### Procedure:

- Culture cells to 70-80% confluency.
- Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).<sup>[2]</sup><sup>[10]</sup>
- For some experiments, stimulate the cells with a growth factor like EGF to induce receptor phosphorylation.<sup>[2]</sup>
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight.

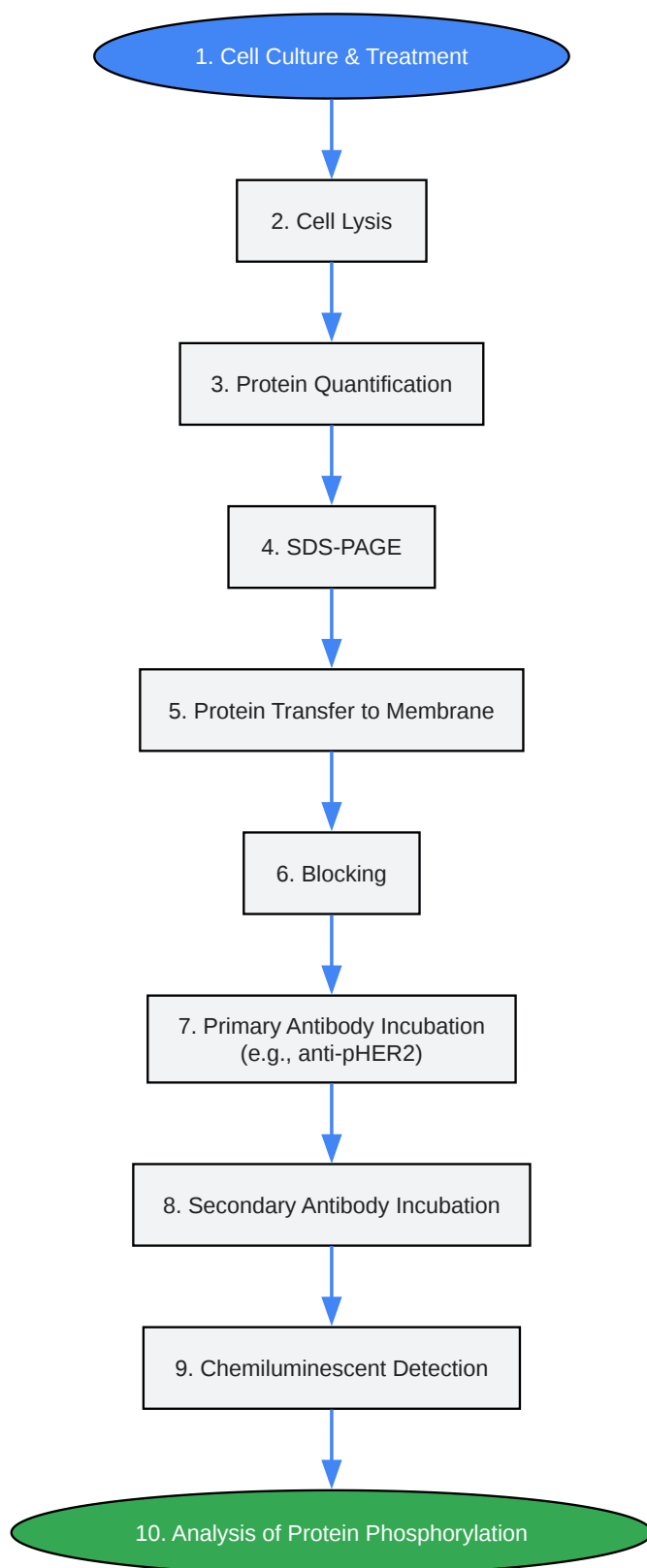
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

## Mandatory Visualizations



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Caption: Inhibition of HER1/HER2 Signaling by BMS-599626.



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Caption: Experimental Workflow for Western Blot Analysis.



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